

Ruboxistaurin molecular targets and signaling pathways

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Compound Focus: Ruboxistaurin hydrochloride

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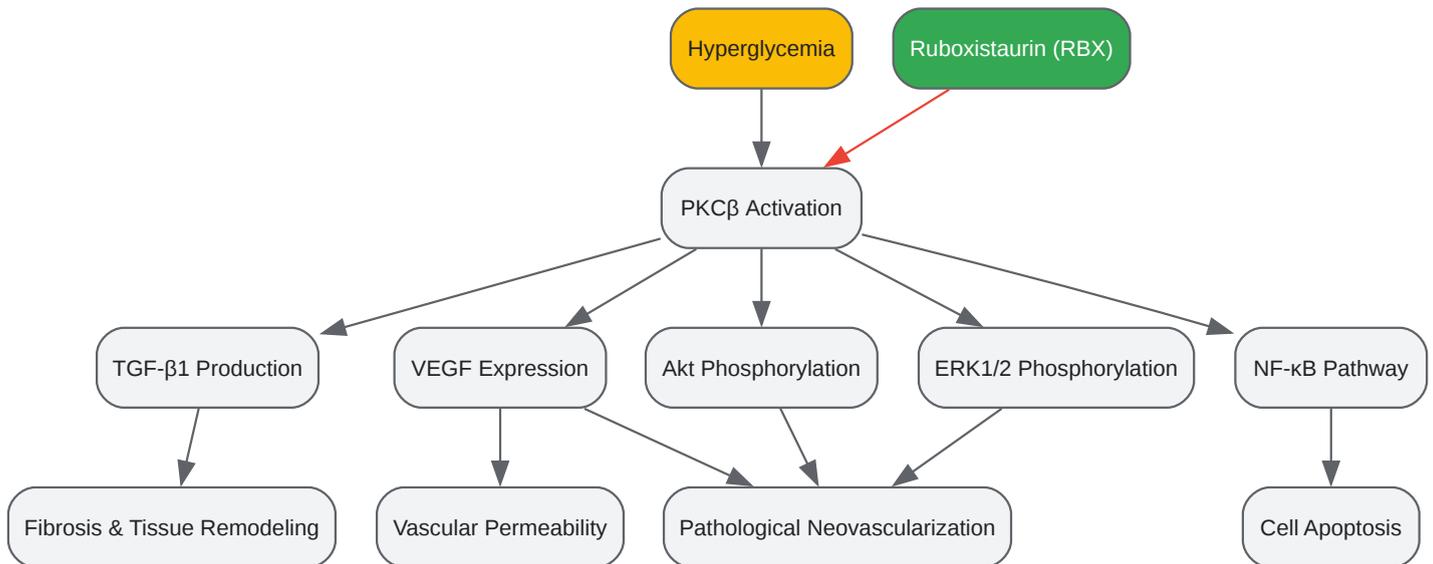
Molecular Targets and Binding Affinity

Ruboxistaurin (LY333531) acts as a **highly selective ATP-competitive inhibitor** for the PKC β isoforms [1]. The following table details its half-maximal inhibitory constant (IC₅₀) for various PKC isoforms, demonstrating a strong selectivity profile.

| PKC Isoform | IC ₅₀ (nM) |
|----------------|-----------------------|
| PKC β I | 4.7 [2] |
| PKC β II | 5.9 [2] |
| PKC η | 52 [2] |
| PKC δ | 250 [2] |
| PKC γ | 300 [2] |
| PKC α | 360 [2] |
| PKC ϵ | 600 [2] |

Signaling Pathways and Mechanisms of Action

The diagram below summarizes the key signaling pathways modulated by ruboxistaurin.



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Key pathways inhibited by ruboxistaurin.

- **Core Mechanism:** Hyperglycemia increases diacylglycerol (DAG) levels, leading to PKC β overactivation [3]. Ruboxistaurin inhibits this by competitively binding to the ATP-binding site on PKC β [1].
- **TGF- β 1/Smad Pathway:** In diabetic nephropathy, PKC β activation upregulates **TGF- β 1** and downstream **Smad2/3** proteins. Ruboxistaurin significantly downregulates this pathway, reducing extracellular matrix accumulation and fibrosis [4].
- **ERK1/2 and Akt Pathway:** In retinal neovascularization, VEGF binding to its receptor activates **PLC γ** , leading to **PKC β** activation. This phosphorylates **ERK1/2** and **Akt**, driving endothelial cell proliferation and migration. Ruboxistaurin suppresses phosphorylation of both ERK1/2 and Akt [5].
- **NF- κ B Pathway:** In diabetic atrial remodeling, high glucose activates PKC β , which phosphorylates **I κ B**, releasing **NF- κ B p65** and increasing **TNF- α** and **TGF- β** expression. Ruboxistaurin reduces p-I κ B and NF- κ Bp65 protein levels [6].

Key Experimental Models and Protocols

The following table summarizes foundational experimental designs used to characterize ruboxistaurin's effects.

| Study Focus | Model | Treatment Protocol | Key Readouts |
|---------------------------------------|------------------------------------------------|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Diabetic Nephropathy [4] | STZ-induced diabetic rats | 10 mg/kg, p.o., for 6 weeks | ↓ Urinary albumin, serum creatinine, kidney/body weight ratio; ↓ TGF-β1, Smad2/3 mRNA & protein |
| Retinal Neovascularization [5] | Mouse OIR model; HUVECs | 1-100 nM (in vitro); 1 mg/kg/day i.p. (in vivo, P7-P12) | ↓ Retinal neovascular area (in vivo); ↓ VEGF-induced tube formation, proliferation, migration (in vitro); ↓ p-ERK1/2, p-Akt |
| Diabetic Atrial Remodeling [6] | STZ-induced diabetic rats; HL-1 cardiomyocytes | 1 mg/kg/day (in vivo); PKCβ siRNA (in vitro) | ↓ AF inducibility; ↓ NF-κBp65, p-IκB, TNF-α, TGF-β, Cav1.2, NCX proteins |

Pharmacokinetics and Metabolism

- **Administration and Half-life:** Orally administered with a half-life of approximately **9 hours**; its primary metabolite, N-desmethyl ruboxistaurin (LY333522), is equipotent and has a half-life of **16 hours**, allowing for once-daily dosing [1].
- **Metabolism and Excretion:** Primarily metabolized by the **CYP3A4** enzyme [1]. The majority of the drug and its metabolites are excreted in the **feces**, with renal elimination playing only a minor role [7].

Clinical Development and Potential

Ruboxistaurin has been investigated in numerous clinical trials, though its development path has shifted over time.

- **Historical Focus:** Phase III trials were conducted for diabetic retinopathy, macular edema, nephropathy, and neuropathy [8]. A Phase II trial showed ruboxistaurin significantly reduced

albuminuria in patients with type 2 diabetes on top of standard care [1].

- **Current Status:** As of late 2024, development for these diabetic complications is listed as **discontinued** [8].
- **Emerging Directions:** Recent research explores new applications. A 2020 study showed efficacy in reducing atrial fibrillation incidence in diabetic rats [6]. Topical ruboxistaurin is in Phase II trials for hyperpigmentation and melanosis [8].

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